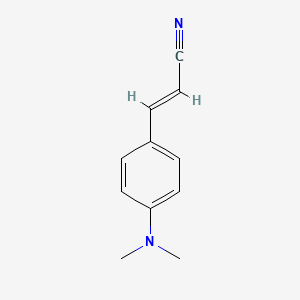

trans-4-Dimethylaminocinnamonitrile

Description

Contextual Significance in Donor-Acceptor Systems

The scientific importance of trans-4-Dimethylaminocinnamonitrile (DMACN) is rooted in its classification as a donor-π-acceptor (D-π-A) molecule. This architecture consists of an electron-donating group (the dimethylamino group, -N(CH₃)₂) and an electron-accepting group (the cyano group, -C≡N) connected by a conjugated propenenitrile π-bridge. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor. This process creates an excited state with a significant degree of charge separation.

A key phenomenon governing the photophysics of DMACN and similar D-π-A molecules is Twisted Intramolecular Charge Transfer (TICT). rsc.org In the ground state, the molecule tends to be planar to maximize π-conjugation. However, upon photoexcitation, the molecule can undergo a conformational change, involving rotation around the single bond connecting the phenyl ring and the vinyl group. nih.govresearchgate.net This twisting motion leads to the formation of a geometrically relaxed, non-planar excited state known as the TICT state. This state is characterized by a near-complete charge separation and a large dipole moment, but minimal overlap between the donor and acceptor orbitals. nih.gov Consequently, the emission from the TICT state is highly sensitive to the polarity of its environment, a property known as solvatochromism. nih.gov In polar solvents, the highly polar TICT state is stabilized, leading to a large red-shift (a shift to longer wavelengths) in its fluorescence spectrum. rsc.orgnih.gov

Historical Development and Research Trajectories

The study of this compound is intrinsically linked to the historical development of the TICT model in the 1970s. This model was proposed to explain the dual fluorescence observed in a related compound, 4-dimethylaminobenzonitrile (DMABN), in polar solvents. Researchers sought other simple, model compounds to test and refine the theory, which led to the investigation of molecules like DMACN. Its structure provided a slightly more extended π-system than DMABN while retaining the essential D-A character, making it a valuable subject for comparative studies.

Early research trajectories focused on fundamental photophysical characterization. Scientists meticulously studied its absorption and emission spectra in a wide range of solvents to quantify its solvatochromic behavior. These studies helped to solidify the understanding of how solvent polarity and viscosity influence the formation and stabilization of the TICT state. rsc.orgresearchgate.net As the understanding of its properties grew, the research trajectory expanded towards its application as a fluorescent probe. The strong dependence of its emission wavelength and quantum yield on the local environment made it a candidate for sensing solvent polarity, micro-viscosity, and the dynamics of solvation processes in complex chemical and biological systems. nih.govpsu.edu

Scope and Research Focus of this compound Studies

The research focus on this compound and its analogues, like trans-4-(dimethylamino)-4'-cyanostilbene (DCS), is primarily centered on its unique photophysical properties, which are dictated by the TICT mechanism. nih.govpsu.edu Key areas of investigation include:

Solvatochromism: A major focus is the systematic study of how the absorption and emission spectra of the molecule shift in response to solvent polarity. nih.govscirp.org The large Stokes shift (the difference between the absorption and emission maxima) in polar solvents is a hallmark of TICT state formation. This property is not only of fundamental interest but also forms the basis for its use as a polarity sensor. nih.govresearchgate.net The photophysical properties of a closely related compound, DCS, in various solvents illustrate this effect clearly.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Cyclohexane | 376 | 428 | 3400 |

| Dioxane | 383 | 464 | 4700 |

| Ethyl Acetate | 382 | 502 | 6600 |

| Acetonitrile | 381 | 540 | 8200 |

| Methanol | 387 | 570 | 9200 |

Data is illustrative and based on findings for the structurally similar and extensively studied compound DCS to demonstrate the principles of solvatochromism applicable to DMACN. nih.govpsu.edu

Excited-State Dynamics: Researchers employ time-resolved spectroscopic techniques, such as femtosecond time-resolved emission, to monitor the entire lifecycle of the excited state. nih.govpsu.edu These studies measure fluorescence lifetimes and quantum yields, revealing how efficiently the molecule fluoresces versus losing energy through non-radiative pathways. In nonpolar solvents, emission is typically strong and originates from a locally excited (LE) state. In polar solvents, the rapid formation of the TICT state often leads to a decrease in fluorescence quantum yield because the TICT state can have efficient non-radiative decay channels. nih.gov

Probing Solvation Dynamics: The sensitivity of the emission spectrum to the solvent makes DMACN and its analogues excellent probes for studying solvation dynamics—the process by which solvent molecules rearrange around a solute following a change in its electronic structure (i.e., photoexcitation). The time-dependent shift of the fluorescence spectrum can be used to track this molecular reorganization on picosecond timescales. psu.eduresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCOHKCYDZVRMQ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232000 | |

| Record name | (2E)-3-[4-(Dimethylamino)phenyl]-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729183 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4854-85-7, 32444-63-6 | |

| Record name | (2E)-3-[4-(Dimethylamino)phenyl]-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4854-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethylamino)cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032444636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32444-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-[4-(Dimethylamino)phenyl]-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dimethylamino)cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Modulation of Trans 4 Dimethylaminocinnamonitrile

Established Reaction Pathways for Cinnamontrile Framework Synthesis

The creation of the α,β-unsaturated nitrile core of cinnamonitriles, including the trans-4-dimethylamino derivative, relies on several cornerstone reactions in organic chemistry that facilitate the formation of a carbon-carbon double bond. The most prevalent of these are the Knoevenagel condensation, the Horner-Wadsworth-Emmons (HWE) reaction, and the Wittig reaction.

The Knoevenagel condensation is a widely used method involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid, in the presence of a basic catalyst. nih.govwikipedia.org For the synthesis of trans-4-Dimethylaminocinnamonitrile, 4-dimethylaminobenzaldehyde is reacted with an active methylene compound like malononitrile. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene compound to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated nitrile product. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for olefination. researchgate.net It involves the reaction of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. numberanalytics.com A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)- or trans-alkene, which is particularly desirable for synthesizing this compound. researchgate.net The byproducts, water-soluble dialkyl phosphates, are also easily removed from the reaction mixture, simplifying purification. nih.gov

The Wittig reaction , for which Georg Wittig was awarded the Nobel Prize in 1979, converts aldehydes and ketones into alkenes using a phosphorus ylide (a Wittig reagent). uminho.pt The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, those with an electron-withdrawing group on the carbanionic carbon, generally produce (E)-alkenes, whereas non-stabilized ylides yield (Z)-alkenes. rsc.org To ensure the formation of the trans isomer of 4-dimethylaminocinnamonitrile, a stabilized ylide is required.

Advanced Synthetic Strategies and Catalyst Development

While classical methods are robust, contemporary research focuses on developing more efficient, selective, and environmentally benign synthetic strategies. This includes the innovation of advanced catalysts and the use of alternative energy sources like microwave irradiation.

Recent advancements in catalysis for the Knoevenagel condensation have moved beyond simple amines to more sophisticated systems. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused. Examples include:

Metal-Organic Frameworks (MOFs) : MOFs, such as those containing coordinatively unsaturated metal centers (e.g., Zn(II)) or amino-functionalized linkers, have been shown to be highly effective catalysts. nih.govornl.gov Their porous structure and tunable active sites can lead to high catalytic activity under mild conditions. nih.gov

Hydrotalcites : Reconstructed hydrotalcites act as highly active solid base catalysts that can promote Knoevenagel condensations, even in the presence of water. organic-chemistry.org

Ionic Liquids : Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4), can serve as both the solvent and catalyst, facilitating easy product separation and catalyst recycling. organic-chemistry.org

The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govnih.gov In the synthesis of cinnamonitrile (B126248) derivatives, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govnih.gov Furthermore, catalyst-free approaches for the Knoevenagel condensation, often performed in water at elevated temperatures, are being explored as a "green" alternative, minimizing waste and avoiding toxic catalysts. rsc.org

For the HWE reaction , new catalysts and reagents have been developed to enhance reactivity and control. Organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and lanthanide-based Lewis acids have proven effective in promoting the reaction under mild conditions. numberanalytics.com

Below is a table comparing various catalytic systems for the Knoevenagel condensation.

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| Amino-bifunctional Framework | Benzaldehyde, Malononitrile | Ethanol | Room Temp, 5 min | >99% | nih.gov |

| Reconstructed Hydrotalcite | Benzaldehyde, Ethyl Cyanoacetate | None | 323 K, 2 h | 99% | organic-chemistry.org |

| Ethylenediammonium diacetate (EDDA) | Benzaldehyde, Malononitrile | [bmim]BF4 | Room Temp, 10 min | 98% | organic-chemistry.org |

| Catalyst-Free | 4-Nitrobenzaldehyde, Malononitrile | Water | 100 °C, 1 h | 98% | rsc.org |

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives are crucial for systematically investigating structure-property relationships. This involves modifying the core structure of this compound to fine-tune its molecular and electronic properties.

Exploration of Substituent Effects on Molecular Architecture

Structure-activity relationship (SAR) studies, though often focused on biological activity, provide a framework for understanding these effects. nih.govnih.gov For instance, introducing additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the phenyl ring can modulate the intramolecular charge transfer (ICT) character of the molecule. Quantum mechanics methods, such as fragment molecular orbital (FMO) calculations, can be used to analyze how atomic substitutions affect interaction energies and electron distribution within the molecule. mdpi.com Systematic synthesis of analogues with varying substituents (e.g., methoxy, nitro, halogen) allows for a detailed mapping of how these changes impact the molecular architecture and resultant properties. nih.gov

Stereochemical Control and Isomerization Pathways

The geometry of the central carbon-carbon double bond is a critical structural feature. The trans (E) and cis (Z) isomers of 4-dimethylaminocinnamonitrile possess distinct physical properties due to their different shapes and dipole moments.

Stereochemical control during synthesis is paramount for isolating the desired isomer. As mentioned, the HWE reaction is highly (E)-selective, making it a preferred method for obtaining the trans isomer. researchgate.net Similarly, the use of stabilized ylides in the Wittig reaction favors the formation of the trans product. rsc.org The choice of reaction conditions, including the base and solvent, can further influence the stereochemical outcome.

Isomerization between the trans and cis forms is a key process, often induced photochemically. uminho.pt Upon absorption of UV light, the thermodynamically more stable trans isomer can convert to the cis isomer. uminho.pt This trans-cis photoisomerization is a reversible process; the cis isomer can revert to the trans form either thermally or by irradiation at a different wavelength. uminho.pt This process is central to the function of molecular switches and motors. The isomerization often proceeds via a "volume-conserving" mechanism within a constrained environment, involving highly choreographed atomic movements rather than a simple one-bond flip. nih.gov The rate of thermal back-isomerization is influenced by factors such as the solvent and the electronic nature of substituents on the aromatic ring. rsc.org

Structure-Property Relationship Elucidation through Chemical Modification

Chemical modification is the fundamental tool used to establish clear relationships between a molecule's structure and its functional properties. By synthesizing a series of analogues and studying their characteristics, researchers can understand how specific structural changes lead to desired outcomes.

For this compound and its derivatives, a primary area of interest is their photophysical properties, which are directly linked to their push-pull electronic structure. The strong intramolecular charge transfer (ICT) from the dimethylamino donor to the nitrile acceptor gives rise to interesting optical phenomena.

Modifying the donor (e.g., changing from dimethylamino to methoxy), the acceptor (e.g., replacing nitrile with an ester or aldehyde), or the π-conjugated bridge (e.g., adding substituents to the phenyl ring) directly impacts the energy of the ICT state. This, in turn, affects the molecule's absorption and fluorescence spectra, quantum yields, and solvatochromism (the change in color with solvent polarity). For example, increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.

The trans-cis isomerization capability is another critical structure-property relationship. The significant change in molecular geometry and electronic distribution between the two isomers leads to different UV-Vis absorption spectra, making these compounds candidates for photochromic materials. uminho.pt The thermal stability of the cis isomer and the kinetics of the back-isomerization are heavily dependent on the substituents. Strong electron-donor groups in the para-position of the aniline (B41778) moiety have been shown to decrease the rate of thermal cis-to-trans isomerization in similar imine systems. uminho.pt This demonstrates a direct link between chemical modification and the switching behavior of the molecule.

Photophysical Characteristics and Excited State Dynamics of Trans 4 Dimethylaminocinnamonitrile

Intramolecular Charge Transfer (ICT) Mechanisms

The core of trans-4-Dimethylaminocinnamonitrile's photophysics lies in the transfer of electron density from the electron-donating dimethylamino group to the electron-accepting cinnamonitrile (B126248) fragment upon photoexcitation. This ICT process leads to the formation of a highly polar excited state. The structural and electronic evolution from the initial locally excited (LE) state to the final charge-transfer (CT) state is described by several competing models.

The most widely accepted model to explain the dual fluorescence observed in many donor-acceptor molecules, such as the related 4-(N,N-dimethylamino)benzonitrile (DMABN), is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govresearchgate.net According to this model, after initial excitation to a planar LE state, a significant structural rearrangement occurs. This involves the torsional rotation of the dimethylamino group around the C-N single bond, leading to a conformation where the donor and acceptor moieties are electronically decoupled and perpendicular to each other. nih.govrsc.org This twisted geometry facilitates a near-complete charge separation, forming a highly polar TICT state which is responsible for the characteristically red-shifted, broad, and structureless emission band observed in polar solvents. nih.govresearchgate.net The formation of the TICT state is often an activated process, and its efficiency can be influenced by factors that hinder or promote this twisting motion, such as solvent viscosity and temperature. researchgate.net Computational studies on DMABN have identified a twisted angle of approximately 50° on the potential energy surface, which is crucial for the deactivation pathway from the initial excited state to the charge transfer state. nih.govresearchgate.net

However, for some analogous systems like trans-4-(dimethylamino)-4'-cyanostilbene (DCS), the involvement of a classic TICT state has been questioned. psu.edunih.gov The observation of large and solvent-independent emission transition moments in DCS is inconsistent with a TICT state, which, due to its perpendicular geometry, should have a vanishingly small transition moment. psu.edunih.gov This suggests that while the TICT model is a powerful explanatory framework, the specific dynamics can vary depending on the molecular structure.

An alternative to the TICT model is the Planar Intramolecular Charge Transfer (PICT) model. nih.gov This model posits that significant charge transfer can occur within a largely planar molecular conformation, without the need for large-amplitude twisting. nih.govrsc.org In the PICT model, the charge transfer character is attributed to vibronic interactions in the Franck-Condon region or solvent-induced polarization of the planar excited state. nih.gov Evidence for PICT comes from studies on structurally rigid molecules where twisting is sterically hindered, yet efficient ICT and solvatochromic fluorescence are still observed. nih.govresearchgate.net For these molecules, a fast, reversible ICT can occur with a reaction time on the picosecond scale, demonstrating that large-amplitude motions are not always a prerequisite for charge separation. nih.gov The debate between the TICT and PICT models highlights the complexity of ICT processes, with the operative mechanism likely depending on a delicate balance of electronic factors, steric constraints, and environmental interactions. rsc.org

Upon photoexcitation, this compound is first promoted from the ground state (S₀) to a Franck-Condon excited state, which rapidly relaxes to the first singlet excited state (S₁). This initial state is often described as a Locally Excited (LE) state, where the electronic excitation is primarily confined to the aromatic π-system, and the charge distribution is similar to that of the ground state. nih.govresearchgate.net The LE state is responsible for the higher-energy, structured fluorescence band typically observed in nonpolar solvents. researchgate.net

In polar environments, the LE state can evolve into a more stable, highly polar Intramolecular Charge Transfer (ICT) state. nih.govnih.gov This relaxation process involves a significant redistribution of electron density from the dimethylamino donor to the cinnamonitrile acceptor. The ICT state possesses a much larger dipole moment compared to both the ground state and the LE state, as illustrated by computational data for the model compound DMABN. nih.gov This large dipole moment makes the ICT state highly sensitive to the polarity of its environment. nih.gov The transition from the LE to the ICT state can be monitored using time-resolved spectroscopy, which shows the decay of the LE state's spectral signature and the concurrent rise of the ICT state's absorption or emission. d-nb.info

| State | Calculated Dipole Moment (Debye) for DMABN |

| Ground State (GS) | 6.6 |

| Locally Excited (LE) State | 10.7 |

| Charge Transfer (CT) State | 15.3 |

Table 1. Calculated dipole moments for the ground state (GS), locally excited (LE) state, and charge transfer (CT) state of the model compound 4-(N,N-dimethylamino)benzonitrile (DMABN) in acetonitrile, illustrating the significant increase in polarity upon formation of the CT state. Data sourced from multireference configuration interaction calculations. nih.gov

Solvatochromic Phenomena and Environmental Sensitivity

The pronounced difference in the dipole moments between the ground, LE, and ICT states of this compound gives rise to significant solvatochromism—the change in the color of a substance depending on the polarity of the solvent. nih.gov This property makes the compound a sensitive fluorescent probe for its local environment.

The mechanism behind solvatochromism is the differential stabilization of the ground and excited states by the surrounding solvent molecules. evidentscientific.com In polar solvents, the highly dipolar ICT excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. evidentscientific.com The absorption spectrum is typically less sensitive to solvent polarity because the Franck-Condon excited state does not have sufficient time to reorient the surrounding solvent cage. evidentscientific.com

The magnitude of the Stokes shift (the difference between the absorption and emission maxima) is therefore highly dependent on solvent polarity. In nonpolar solvents like cyclohexane, the emission originates from the LE state and exhibits a small Stokes shift. researchgate.net As solvent polarity increases, the emission increasingly originates from the stabilized ICT state, leading to a dramatic increase in the Stokes shift. researchgate.net This behavior is clearly demonstrated in studies of analogous donor-acceptor molecules.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | ~360 | ~410 | ~3400 |

| Dioxane | ~365 | ~430 | ~4500 |

| Ethyl Acetate | ~368 | ~460 | ~5900 |

| Acetonitrile | ~370 | ~480 | ~6700 |

| Methanol | ~375 | ~500 | ~7500 |

Table 2. Representative solvatochromic data for a structurally similar molecule, trans-4-[4'-(N,N-dimethylamino)styryl]pyridine, showing the progressive red-shift of absorption and emission maxima with increasing solvent polarity. This trend is characteristic of molecules undergoing intramolecular charge transfer. Data adapted from published spectral charts. researchgate.netresearchgate.net

The dynamics of the excited state relaxation are governed by both the polarity and the viscosity of the solvent. Solvent polarity is the primary driving force for the stabilization of the ICT state. rsc.org In highly polar solvents, the energy barrier for the LE-to-ICT transition is often lowered, and the resulting ICT state is significantly stabilized, which can make the charge transfer process more efficient. nih.gov

Solvent viscosity primarily affects the kinetics of structural rearrangements. For processes that rely on large-amplitude motions, such as the twisting required for TICT state formation, high viscosity can slow down or even inhibit the reaction rate. researchgate.net This can lead to a decrease in the quantum yield of the ICT emission as non-radiative decay pathways become more competitive. Conversely, in low-viscosity solvents, the twisting motion is less restricted. The interplay between polarity and viscosity determines the ultimate fate of the excited state, influencing fluorescence lifetimes, quantum yields, and the specific relaxation pathway taken by the molecule. rsc.orgnih.gov

Non-Radiative Decay Processes and Energy Dissipation

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from a higher singlet excited state S₂ to the first singlet excited state S₁, or from S₁ to the ground state S₀). wikipedia.org This process, often termed "radiationless de-excitation," converts electronic energy into vibrational energy within the molecule, which is then dissipated as heat to the surrounding environment. wikipedia.org The efficiency of internal conversion is heavily dependent on the energy gap between the electronic states involved; smaller energy gaps generally lead to faster IC rates. In many organic chromophores, IC from higher excited states (Sₙ) to the S₁ state is extremely rapid. chemrxiv.org The S₁ → S₀ internal conversion competes directly with fluorescence and is often facilitated by reaching a conical intersection, a point where the potential energy surfaces of the two states touch. chemrxiv.org

Intersystem crossing (ISC) is another non-radiative process, but it involves a transition between electronic states of different spin multiplicities, most commonly from a singlet excited state (S₁) to a triplet state (T₁). wikipedia.orgyoutube.com This process is formally spin-forbidden, but becomes possible through spin-orbit coupling, which is enhanced by the presence of heavy atoms or specific molecular geometries. chemrxiv.orgrsc.org Once populated, the triplet state has a much longer lifetime than the singlet state and can decay to the ground state via phosphorescence (a radiative process) or non-radiatively. For molecules similar to this compound, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), transient absorption spectra have shown the evolution of singlet excited-state signals into triplet-state signals, confirming that ISC is an active deactivation channel. researchgate.net In a study on methyl 4-dimethylaminobenzoate, the initially formed singlet intramolecular charge transfer (¹ICT) state was found to decay predominantly to a triplet state (³T₁). rsc.org

The interplay between internal conversion and intersystem crossing is critical. chemrxiv.org In many organic molecules, these processes are mediated by intermediate "dark" states, such as nπ* states, which can be populated via internal conversion from the initially excited bright ππ* states. chemrxiv.org

For molecules with rotatable bonds, such as the central ethylenic bond in this compound, trans-cis photoisomerization serves as a highly efficient non-radiative decay channel. nih.govnih.gov Upon excitation, the molecule can twist around the carbon-carbon double bond, leading from the initial trans configuration to the cis isomer. This large-amplitude motion provides a pathway for the excited molecule to access a conical intersection with the ground state potential energy surface, facilitating rapid and efficient non-radiative decay back to the ground state (either as the cis or trans isomer).

Studies on analogous stilbene (B7821643) derivatives, like trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DNS), have demonstrated that torsion around a bond is sufficient to account for a significant portion of the non-radiative decay. nih.gov The quantum yield of photoisomerization (Φtc) is a direct measure of the efficiency of this deactivation pathway. nih.gov The importance of this channel is highlighted by the observation that restricting the isomerization process, for instance by increasing the viscosity of the solvent, leads to a marked increase in the fluorescence quantum yield. nih.gov This confirms that when the molecule is prevented from twisting, other de-excitation channels, including radiative decay (fluorescence), become more competitive. The photoisomerization process can proceed through a non-adiabatic pathway, meaning it involves transitions between different electronic states. nih.gov

The rates of non-radiative decay processes, and consequently the fluorescence quantum yield (Φ) and excited-state lifetime, are governed by a combination of intrinsic molecular properties and environmental factors.

Molecular Structure and Rigidity: The conformational freedom of a molecule is a key determinant. Molecules that can undergo significant structural changes in the excited state, such as twisting around bonds, often have faster non-radiative decay rates. nih.gov Enhancing molecular rigidity, for example by chemical bridging or through intermolecular interactions like hydrogen bonds, can suppress these motions, thereby decreasing the non-radiative decay rate and increasing the fluorescence quantum yield. rsc.org

Solvent Environment: The surrounding solvent plays a crucial role.

Viscosity: As mentioned, high solvent viscosity can physically hinder large-amplitude motions like photoisomerization, slowing this non-radiative channel and boosting fluorescence. nih.gov

Polarity: Solvent polarity can stabilize or destabilize different excited states, altering the energy gaps between them. nih.gov For charge-transfer states, which are highly polar, increasing solvent polarity lowers their energy. This change in the energy landscape can affect the rates of both internal conversion and intersystem crossing. nih.govnih.gov

Electronic Factors:

Energy Gap Law: The rate of non-radiative transitions is generally inversely related to the energy gap between the initial and final electronic states. mit.edu Larger energy gaps (e.g., between S₁ and S₀) typically result in slower non-radiative decay and higher fluorescence quantum yields.

Spin-Orbit Coupling (SOC): The efficiency of intersystem crossing is directly related to the strength of the spin-orbit coupling between the singlet and triplet states. chemrxiv.orgrsc.org The magnitude of SOC determines the probability of a spin-flip event occurring during the lifetime of the excited state. chemrxiv.org

Higher-Lying Excited States: The presence and character of other nearby excited states (Sₙ, Tₙ) can significantly influence non-radiative decay pathways, often providing intermediate steps that facilitate what would otherwise be a slow process. chemrxiv.orgmit.edu

Ultrafast Spectroscopic Investigations of Excited State Processes

To directly observe the rapid events that occur immediately after light absorption, researchers employ ultrafast spectroscopic techniques with femtosecond (10⁻¹⁵ s) time resolution. These methods allow for the real-time tracking of excited-state populations, structural changes, and interactions with the solvent environment.

Femtosecond Time-Resolved Fluorescence: This technique monitors the fluorescence emission of a sample as a function of time after excitation by an ultrashort laser pulse. rsc.org One common method is fluorescence up-conversion, where the emitted fluorescence is mixed with a gate pulse in a non-linear crystal to generate a signal at a higher frequency (shorter wavelength). rsc.orgtau.ac.il By systematically varying the time delay between the excitation and gate pulses, the complete decay profile of the fluorescence can be reconstructed with femtosecond resolution. This allows for the direct observation of processes like intramolecular charge transfer (ICT), where the decay of an initial locally excited (LE) emission band is accompanied by the rise of a new, red-shifted ICT emission band. researchgate.net

Femtosecond Transient Absorption (TA) Spectroscopy: TA spectroscopy is a powerful pump-probe technique. rsc.org An initial "pump" pulse excites the molecule to a higher electronic state. A second, delayed "probe" pulse, typically a white-light continuum, passes through the sample, and its absorption is measured. The difference in absorption between the excited sample and the ground-state sample reveals new absorption features, known as excited-state absorptions (ESA), as well as ground-state bleaching. diva-portal.orgresearchgate.net By varying the pump-probe delay time, one can map the evolution of the excited states. For example, in studies of DMABN in acetonitrile, TA spectra show initial ESA bands that are attributed to the LE state, which then decay on a picosecond timescale as new bands corresponding to the ICT state appear. diva-portal.org These experiments provide detailed kinetic information about the rates of ICT, internal conversion, and intersystem crossing. researchgate.netrsc.org

Immediately following photoexcitation, the molecule exists in a "Franck-Condon" state, which has the same geometry as the ground state but is in a high-energy, vibrationally "hot" condition on the excited-state potential energy surface. The subsequent relaxation processes occur on ultrafast timescales.

Vibrational Cooling: The excess vibrational energy within the excited molecule is rapidly dissipated to the surrounding solvent molecules through collisions. This process, known as vibrational cooling, typically occurs on a timescale of picoseconds and can be observed in time-resolved spectra as a sharpening or slight shifting of the emission or absorption bands.

Solvation Dynamics: For molecules like this compound, the excited state often has a much larger dipole moment than the ground state due to intramolecular charge transfer. Following the instantaneous electronic excitation, the surrounding polar solvent molecules are no longer in an optimal configuration to stabilize the new, large dipole. The subsequent reorientation of the solvent molecules to accommodate the excited-state dipole is known as solvation dynamics or solvent relaxation. nih.gov This process is a primary contributor to the observed time-dependent Stokes shift, where the fluorescence emission spectrum shifts to lower energies (longer wavelengths) over time. rsc.orgtau.ac.ilnih.gov Studies on the closely related molecule trans-4-(dimethylamino)-4'-cyanostilbene (DCS) using femtosecond Kerr-gate emission have shown that the emission dynamics on the sub-picosecond to picosecond timescale are dominated by this solvent relaxation process, indicating that it is a key event in stabilizing the polar charge-transfer state. nih.gov The rate of solvation is strongly dependent on the properties of the solvent, such as its polarity and viscosity. researchgate.net

Multi-Photon Absorption Properties

Multi-photon absorption (MPA) is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to its excitation to a higher energy state. This phenomenon is the foundation for various advanced applications, including two-photon fluorescence microscopy, 3D microfabrication, and photodynamic therapy. The probability of two-photon absorption (TPA) is proportional to the square of the incident light intensity, which provides intrinsic three-dimensional spatial resolution.

The two-photon absorption cross-section (σ₂) is a measure of a molecule's efficiency in undergoing TPA. It is typically expressed in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). wikipedia.org The characterization of σ₂ is commonly performed using techniques such as the Z-scan method. researchgate.netresearchgate.netucf.edu This technique involves translating a sample along the propagation axis (z-axis) of a focused laser beam and measuring the change in transmittance. An "open-aperture" Z-scan is particularly sensitive to nonlinear absorption processes like TPA. ucf.eduiiserkol.ac.in

Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), are also employed to predict and understand the TPA spectra of D-π-A chromophores. nih.govnih.govchemrxiv.org These computational studies can provide insights into the electronic transitions involved and guide the design of molecules with enhanced TPA properties. While experimental TPA cross-section values for this compound are not explicitly documented in the reviewed literature, theoretical studies on similar D-π-A molecules suggest that the TPA spectrum would be influenced by factors such as the solvent polarity and the specific electronic transitions. nih.govnih.gov

For comparison, related D-π-A compounds have been studied, and their TPA cross-sections have been reported. For instance, certain chalcone (B49325) derivatives and multi-branched chromophores have shown TPA cross-section values ranging from tens to over a thousand GM. anu.edu.au The TPA cross-section is not a constant value but depends on the excitation wavelength. A typical TPA spectrum will show one or more peaks corresponding to different excited states accessible through two-photon excitation.

| Compound Class | Reported TPA Cross-Section (σ₂) Range (GM) | Measurement Technique |

|---|---|---|

| Chalcone Derivatives | 9 - 53 | Z-Scan |

| Malononitrile (B47326) Derivatives | 250 - 773 | Nonlinear Transmission / Two-Photon Excited Fluorescence |

| Triarylamine Compounds | 45 - 270 | Z-Scan |

| Heptazine-Cored Organometallics | ~1000 - 9000+ (for 3PA and 4PA) | Z-Scan |

The rational design of molecules with large TPA cross-sections is a major focus in materials science. For D-π-A chromophores like this compound, several key principles have been established to engineer enhanced multi-photon activity:

Intramolecular Charge Transfer (ICT): A significant change in the dipole moment between the ground state and the excited state is a crucial factor for a large TPA cross-section. rsc.org This is achieved by connecting a strong electron-donating group (the dimethylamino group in this case) to a strong electron-accepting group (the nitrile group) through a π-conjugated bridge (the cinnamonyl group). Upon excitation, electron density is transferred from the donor to the acceptor, leading to a large transition dipole moment, which is favorable for TPA.

Extension of π-Conjugation: Increasing the length of the conjugated π-system generally leads to a red-shift in the absorption spectrum and an increase in the TPA cross-section. chemrxiv.org This is because a longer conjugation path allows for a greater separation of charge in the excited state. For this compound, this could be achieved by inserting additional double or triple bonds into the cinnamonyl bridge.

Strength of Donor and Acceptor Groups: The TPA cross-section can be fine-tuned by modulating the electron-donating and electron-withdrawing strengths of the terminal groups. nih.gov Stronger donors and acceptors generally lead to a more pronounced ICT and, consequently, a larger TPA response.

Planarity of the Chromophore: A planar molecular structure is generally preferred to maximize the overlap of π-orbitals and facilitate efficient charge transfer along the conjugated backbone. chemrxiv.org Any steric hindrance that causes the molecule to twist out of planarity can reduce the TPA cross-section.

The Role of the Environment: The surrounding environment, such as the solvent polarity or incorporation into a solid-state matrix, can significantly influence the TPA properties. nih.govfrontiersin.org The stabilization of the charge-separated excited state by a polar solvent can affect the energy levels and transition probabilities, thereby altering the TPA cross-section.

By applying these principles, it is theoretically possible to modify the structure of this compound to significantly enhance its multi-photon absorption characteristics for specific applications.

Theoretical and Computational Investigations of Trans 4 Dimethylaminocinnamonitrile

Electronic Structure and Ground State Analysis

The electronic structure and ground state properties of trans-4-Dimethylaminocinnamonitrile are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in this regard.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. nih.gov For chalcone (B49325) isomers, which are structurally related to cinnamonitrile (B126248) derivatives, the B3LYP functional combined with the 6-311G(d,p) basis set has been successfully used for geometry optimization. nih.gov This level of theory is effective in predicting the ground-state structures and ensuring they correspond to true energy minima by performing frequency calculations, where the absence of imaginary frequencies confirms a stable structure. nih.gov Similar DFT approaches are applied to this compound to obtain accurate bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional structure. nih.govscielo.org.mxmdpi.com The choice of functional and basis set is crucial for obtaining reliable results that are in good agreement with experimental data where available. mdpi.com

Conformational Landscapes and Energetic Profiles

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding potential energies. For molecules with rotatable bonds, like this compound, multiple conformers can exist. Computational studies, often involving potential energy surface (PES) scans, are used to identify stable conformers and the energy barriers that separate them. scielo.org.mx For example, in related molecules like cinnamic acid and cinnamaldehyde, DFT calculations have been used to map the potential energy as a function of dihedral angles, identifying the most stable s-cis and s-trans conformers and the transition states between them. scielo.org.mx This type of analysis reveals the relative stabilities of different conformations and the energy required for interconversion. biomedres.us The study of such energetic profiles is crucial for understanding the molecule's flexibility and how its shape might influence its interactions and reactivity.

Excited State Computational Modeling

The photophysical and photochemical properties of this compound are governed by its behavior in electronically excited states. Computational modeling provides invaluable insights into these processes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions and their corresponding oscillator strengths. scielo.org.mxresearchgate.net TD-DFT calculations have been successfully applied to various organic molecules to predict their UV-Vis spectra in different environments, such as in the gas phase and in various solvents. nih.govscielo.org.mx For this compound, TD-DFT can elucidate the nature of the electronic transitions, for instance, identifying them as π→π* or n→π* transitions, and how these are influenced by the molecular structure and solvent polarity. benasque.org The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional, and comparisons with experimental data are often used for validation. benasque.org

Advanced Quantum Chemistry Methods (e.g., MRCI, ADC(2), CASPT2, INDO)

For a more accurate description of excited states, especially in cases involving charge transfer or multiple electronic states close in energy, more advanced quantum chemistry methods are often necessary. These include multireference methods like Multi-Reference Configuration Interaction (MRCI) and Complete Active Space Second-Order Perturbation Theory (CASPT2), as well as methods like the second-order Algebraic Diagrammatic Construction (ADC(2)). researchgate.netresearchgate.netchemrxiv.org

MRCI and ADC(2) have been used to investigate the dual fluorescence of related molecules, providing insights into the roles of different excited states, such as locally excited (LE) and charge-transfer (CT) states, and the nonadiabatic interactions between them. researchgate.net CASPT2 is another valuable tool for accurately predicting the electronic structures and transition energies of molecules, particularly in the solution phase when combined with models like the Polarizable Continuum Model (PCM). chemrxiv.org These high-level methods, while computationally more demanding, offer a more detailed and accurate picture of the complex electronic processes that can occur in molecules like this compound upon photoexcitation.

Potential Energy Surface Mapping and Reaction Coordinate Analysis

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its atomic coordinates. numberanalytics.comlibretexts.org Mapping the PES for the excited states of this compound is crucial for understanding its photochemical reaction pathways. numberanalytics.com By analyzing the PES, researchers can identify key features such as minima, corresponding to stable or metastable states (like locally excited or charge-transfer states), and saddle points, which represent transition states between these minima. numberanalytics.comnumberanalytics.com

The reaction coordinate is a parameter that describes the progress along a particular reaction pathway on the PES. numberanalytics.comnumberanalytics.com For this compound, important reaction coordinates could include the twisting of the dimethylamino group or the cyano group, or changes in bond lengths within the conjugated system. By scanning the PES along these coordinates, computational chemists can determine the minimum energy path for processes like internal conversion or isomerization, providing a detailed mechanistic understanding of the molecule's excited-state dynamics. chemrxiv.orgresearchgate.net

Molecular Interactions and Charge Delocalization Analysis

Theoretical studies employing methods like Density Functional Theory (DFT) are crucial for understanding the stability and electronic properties of molecules like this compound. These properties are largely governed by internal molecular interactions and the delocalization of electron density.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. It provides a localized, "natural Lewis structure" picture of the bonding, allowing for the quantification of donor-acceptor interactions. For molecules with significant electron delocalization, NBO analysis reveals the stabilization energies associated with the transfer of electron density from occupied (donor) bonding or lone pair orbitals to unoccupied (acceptor) antibonding orbitals. researchgate.net In this compound, significant delocalization is expected from the lone pair of the nitrogen atom in the dimethylamino group (a donor orbital) into the π* antibonding orbitals of the phenyl ring and the cyano group (acceptor orbitals). These interactions contribute significantly to the molecule's stability and its characteristic electronic properties. nih.gov

The Atoms in Molecules (AIM) theory offers a different perspective by analyzing the topology of the electron density to define atoms and the bonds between them. This analysis can identify and characterize intramolecular interactions, such as hydrogen bonds. jocpr.com By examining the bond critical points (BCPs) in the electron density, AIM provides insights into the nature and strength of chemical bonds and other interactions that define the molecular structure. jocpr.com

Table 1: Representative NBO Analysis Data for a Structurally Similar Chalcone This table illustrates the type of data obtained from NBO analysis on a related chalcone derivative, showing key donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=C) | Value |

| π(C=C) | π(C=C) | Value |

| π(Phenyl) | π*(C=N) | Value |

Note: Specific values for this compound require a dedicated computational study. E(2) represents the stabilization energy.

Quantitative Analysis of Intramolecular Charge Transfer

The defining electronic feature of this compound is intramolecular charge transfer (ICT). Upon photoexcitation, electron density shifts from the electron-donating dimethylamino group to the electron-accepting cinnamonitrile moiety. d-nb.info This process is fundamental to its fluorescent properties and nonlinear optical (NLO) activity.

Computational methods can quantify the extent of this charge transfer. The process often involves a structural rearrangement in the excited state, such as the twisting of the dimethylamino group relative to the phenyl ring, leading to a highly polar "twisted intramolecular charge transfer" (TICT) state. nih.gov This charge separation results in a significant increase in the molecule's dipole moment in the excited state compared to the ground state. Theoretical calculations can model these excited-state geometries and predict the change in charge distribution and dipole moment. For similar donor-acceptor systems, transient absorption spectra have been used to track the formation of charge-transferred species, with time constants on the order of picoseconds in polar solvents like acetonitrile. d-nb.info

Prediction of Spectroscopic Signatures and Photophysical Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting the electronic absorption and emission spectra of organic chromophores. jocpr.comresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible absorption spectrum. researchgate.net For this compound and its derivatives, the main absorption band is typically attributed to the π→π* transition, which corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO is generally localized on the electron-rich dimethylamino-phenyl part, while the LUMO is centered on the electron-deficient cinnamonitrile portion, confirming the charge-transfer nature of the transition.

The inclusion of solvent effects, often using models like the Polarizable Continuum Model (PCM), is critical for accurate predictions, as the polar excited state is significantly stabilized by polar solvents, leading to a red-shift (bathochromism) in the emission spectrum. jocpr.com Computational studies on analogous compounds have shown that calculated absorption maxima (λ_max_) are often in good agreement with experimental data. researchgate.netresearchgate.net Furthermore, these calculations can predict fluorescence wavelengths by optimizing the geometry of the first excited state.

Table 2: Predicted Spectroscopic Data for a Related Chalcone Derivative using TD-DFT

| Solvent | Calculated λ_abs (nm) | Major Transition | Oscillator Strength (f) |

| Gas Phase | Value | HOMO → LUMO | Value |

| Acetonitrile | Value | HOMO → LUMO | Value |

| Dichloromethane | Value | HOMO → LUMO | Value |

Note: This table is representative of data obtained for similar D-π-A systems. Specific values for this compound would require dedicated calculation.

Computational Design Principles for Novel Derivatives

Computational modeling provides a powerful roadmap for the rational design of novel derivatives of this compound with tailored photophysical or nonlinear optical properties. rsc.org By systematically modifying the molecular structure in silico, researchers can predict the impact on the electronic properties before undertaking synthetic efforts.

Key design principles for this class of compounds include:

Modulating Donor/Acceptor Strength: Replacing the dimethylamino group with stronger donors or the nitrile group with stronger acceptors can enhance the degree of ICT, typically leading to red-shifted absorption and emission and a larger hyperpolarizability (a measure of NLO activity). xmu.edu.cn

Extending the π-Conjugated Bridge: Increasing the length of the conjugated system between the donor and acceptor, for instance by adding more double or triple bonds, is a well-established strategy to red-shift the absorption and emission wavelengths. Studies on related chalcones show that extending conjugation leads to significant bathochromic shifts, enhancing ICT. rsc.org

Structural Planarization/Tuning: The degree of twisting between the donor, π-bridge, and acceptor moieties significantly impacts the electronic coupling and ICT efficiency. Computational studies can explore how steric hindrance or rigidifying the structure affects the planarity and, consequently, the photophysical properties.

By correlating structural parameters with calculated properties like the HOMO-LUMO gap, absorption wavelength, and hyperpolarizability, a clear set of design rules can be established. For example, a linear correlation is often observed between the electron-withdrawing ability of substituents (as quantified by Hammett constants) and the energy of the charge-transfer emission. xmu.edu.cn This predictive capability is invaluable for developing new materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and NLO devices.

Interactions and Supramolecular Assembly Involving Trans 4 Dimethylaminocinnamonitrile

Non-Covalent Interactions in Solution and Condensed Phases

The supramolecular architecture of trans-4-Dimethylaminocinnamonitrile is governed by a variety of non-covalent interactions, which are crucial in understanding its behavior in different environments.

Aggregation Phenomena and Their Impact on Optical Properties

The aggregation of this compound molecules, driven by the aforementioned non-covalent interactions, can have a profound effect on its optical properties, particularly its fluorescence behavior.

Mechanisms of Aggregate Formation and Characterization

In solution, as the concentration of this compound increases or upon changing the solvent polarity (e.g., by adding a poor solvent to a good solvent), the molecules can overcome their solvation shells and begin to self-assemble into aggregates. This process is often driven by a combination of solvophobic effects, π-stacking, and dipole-dipole interactions. The formation of these aggregates can be characterized by various spectroscopic and microscopic techniques. For instance, changes in the UV-Vis absorption and fluorescence spectra can indicate the onset of aggregation. Dynamic light scattering (DLS) can be used to determine the size distribution of the aggregates, while techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can provide direct visualization of the aggregate morphology.

Consequences for Excitation and Emission Characteristics

A key consequence of the aggregation of many organic chromophores is aggregation-caused quenching (ACQ), where the fluorescence intensity decreases upon aggregation. However, a class of molecules exhibits the opposite behavior, known as aggregation-induced emission (AIE). encyclopedia.pubmdpi.com In AIE-active molecules, the emission is weak or non-existent in dilute solutions but is significantly enhanced in the aggregated state. encyclopedia.pubmdpi.com This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. encyclopedia.pub While specific studies on this compound are limited, its structural similarity to other AIE-active compounds suggests it may exhibit similar properties. The formation of aggregates can lead to the appearance of new, red-shifted emission bands, indicating the formation of excimers or other emissive aggregate species.

Host-Guest Chemistry and Complexation Studies

The ability of a molecule to act as a "guest" and be encapsulated within a larger "host" molecule is the basis of host-guest chemistry, a fundamental area of supramolecular chemistry.

The hydrophobic cavity and the potential for non-covalent interactions make this compound a potential guest for various macrocyclic hosts, such as cyclodextrins and cucurbiturils. nih.govnih.govnih.govrsc.orgresearchgate.net Encapsulation within a host molecule can significantly alter the photophysical properties of the guest, leading to changes in its absorption and emission spectra, as well as its fluorescence quantum yield and lifetime. Such complexation can also enhance the solubility of the guest in aqueous media and protect it from the external environment. While specific complexation studies involving this compound are not widely reported, the general principles of host-guest chemistry suggest that it could form stable inclusion complexes with suitably sized macrocycles, driven by hydrophobic interactions and hydrogen bonding between the guest and the host's portal groups.

Exploration of Trans 4 Dimethylaminocinnamonitrile in Advanced Materials and Chemical Probes

Organic Optoelectronic and Photovoltaic Applications

The intrinsic electronic properties of trans-4-Dimethylaminocinnamonitrile, derived from its D-π-A structure, position it as a molecule of interest for various optoelectronic devices. This includes applications in converting light to electricity and controlling electrical currents.

Organic solar cells (OSCs) rely on an active layer, typically a blend of electron-donating and electron-accepting organic semiconductor materials, to absorb light and generate charge. While specific use of this compound as a primary component in highly efficient OSCs is not extensively documented, its molecular structure is archetypal for materials used in this field. The "push-pull" nature of the molecule, with its distinct donor and acceptor ends, is a fundamental design principle for creating the necessary electronic band structure for photo-induced charge separation. In principle, it could function as either a donor or an acceptor component within the bulk heterojunction active layer, though its successful implementation would depend on its energy level alignment with a partner material. The development of semitransparent OSCs, which require transparent active layers, further broadens the scope for new materials. nih.govnih.gov

In Dye-Sensitized Solar Cells (DSSCs), a layer of dye molecules adsorbed onto a wide-bandgap semiconductor, such as titanium dioxide, is responsible for light absorption. nih.gov The core function of the dye is to absorb a photon, enter an excited state, and then inject an electron into the semiconductor's conduction band. nih.gov Organic dyes with a D-π-A structure are highly effective for this purpose due to their high molar extinction coefficients and tunable electronic properties. researchgate.net

The this compound molecule possesses the key features of an effective DSSC sensitizer. The dimethylamino group acts as the electron donor, the cinnamonitrile (B126248) framework serves as the π-bridge for efficient charge transfer, and the nitrile group can function as an electron acceptor and potentially an anchoring group to the semiconductor surface. Research on related compounds has demonstrated the viability of this approach; for instance, a series of pyranoanthocyanin derivatives featuring a dimethylamino group and a π-bridge were successfully used as sensitizers in DSSCs. researchgate.net In one study, a 4-(dimethylamino)-cinnamyl derivative achieved a power conversion efficiency of 2.55%, underscoring the potential of this class of compounds in DSSC applications. researchgate.net

Table 1: Potential Roles of this compound in Photovoltaics

| Photovoltaic Technology | Potential Role | Key Structural Feature |

| Organic Solar Cells (OSCs) | Donor or Acceptor Material | Donor-π-Acceptor architecture facilitates charge separation. |

| Dye-Sensitized Solar Cells (DSSCs) | Dye Sensitizer | Strong light absorption and intramolecular charge transfer for electron injection. |

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible electronics. The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used in its active channel. Materials with well-ordered molecular packing and appropriate energy levels are required for efficient charge transport.

While experimental data on the charge transport properties of this compound are not widely reported, its D-π-A structure is a common feature in many organic semiconductors. The extended π-conjugation across the molecule provides pathways for charge delocalization, which is a prerequisite for charge mobility. Depending on the alignment of its frontier molecular orbitals (HOMO and LUMO), it could potentially exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. However, achieving the high degree of molecular order necessary for high-performance OFETs remains a key challenge.

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, enabling applications such as frequency conversion and optical switching. The NLO response of a material is fundamentally linked to its molecular structure.

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). arxiv.org This phenomenon is highly dependent on the molecular first hyperpolarizability (β) and requires that the material crystallizes in a non-centrosymmetric space group.

Molecules with a strong D-π-A design, like this compound, are prime candidates for exhibiting a large molecular hyperpolarizability. The significant difference in electron density between the dimethylamino donor and the nitrile acceptor induces a strong molecular dipole and facilitates intramolecular charge transfer upon excitation by a light source. This charge transfer is a key microscopic origin of the second-order NLO response. The level of the SHG response is intrinsically dependent on the degree of this charge transfer across the chromophore. ajol.info While specific SHG efficiency values for this compound are not detailed, its structure is optimized for the properties required for efficient SHG.

The first hyperpolarizability (β) of a D-π-A chromophore is not a fixed value and can be tuned through systematic molecular engineering. Several strategies can be employed to enhance the NLO response of molecules based on the this compound framework.

Modulating Donor and Acceptor Strength: The magnitude of the hyperpolarizability is directly related to the "push-pull" strength of the electronic groups. Replacing the dimethylamino group with a more powerful electron donor or substituting the nitrile group with a stronger electron acceptor would increase the intramolecular charge transfer, thereby enhancing β. researchgate.net

Extending the π-Conjugated Bridge: The length and nature of the π-system that connects the donor and acceptor are crucial. Increasing the length of the conjugated bridge, for example by adding more double or triple bonds, can lead to a significant increase in hyperpolarizability. However, there is often an optimal length beyond which the effect may plateau or other undesirable properties may arise.

Tuning the Conjugation Pathway: The specific pathway of π-conjugation can influence the NLO properties. Research on fluorene-based chromophores has shown that creating a more "linear" conjugation path between the donor and acceptor can lead to a significant enhancement of hyperpolarizability compared to structures with non-linear or cross-conjugated pathways. researchgate.net This principle could be applied to derivatives of this compound to optimize their NLO response.

Computational methods, such as Density Functional Theory (DFT), are often used to predict the hyperpolarizability of new molecular designs before undertaking complex synthesis, providing a reliable way to screen potential high-performance NLO materials. mdpi.com

Table 2: Strategies for Enhancing First Hyperpolarizability (β)

| Strategy | Molecular Modification | Expected Outcome |

| Donor/Acceptor Tuning | Replace existing groups with stronger electron donors or acceptors. | Increased intramolecular charge transfer and higher β value. |

| π-Bridge Extension | Increase the length of the conjugated system between donor and acceptor. | Enhanced electron delocalization, typically leading to higher β. |

| Conjugation Path Optimization | Ensure a linear, uninterrupted conjugation path. | More efficient "push-pull" mechanism and improved hyperpolarizability. |

Development as Molecular Probes and Sensors for Physical Parameters

The unique photophysical properties of this compound, stemming from its electron donor-acceptor (push-pull) structure, make it a compelling candidate for the development of molecular probes and sensors. The interaction of its ground and excited states with the local environment can lead to discernible changes in its fluorescence characteristics, allowing for the sensing of various physical parameters.

Sensing of Solvent Polarity and Microenvironment Viscosity

The fluorescence of this compound is highly sensitive to the polarity and viscosity of its surrounding environment. This sensitivity arises from the significant change in its dipole moment upon photoexcitation. The dimethylamino group acts as an electron donor and the cinnamonitrile group as an electron acceptor. Upon absorption of light, an intramolecular charge transfer (ICT) from the donor to the acceptor occurs, leading to a highly polar excited state.

In non-polar solvents, the molecule typically emits from a locally excited (LE) state, resulting in fluorescence at shorter wavelengths. As the solvent polarity increases, the highly polar excited state is stabilized, leading to a red-shift in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, allows for the use of this compound as a probe for solvent polarity.

Furthermore, the viscosity of the microenvironment can influence the fluorescence quantum yield. In many push-pull chromophores, the excited state can undergo non-radiative decay through torsional motion, leading to a twisted intramolecular charge transfer (TICT) state. In low-viscosity solvents, this twisting motion is facile, providing an efficient non-radiative decay pathway and thus, a lower fluorescence quantum yield. Conversely, in more viscous environments, the torsional motion is hindered, which restricts this non-radiative decay pathway and leads to an increase in fluorescence intensity. This viscosity-dependent fluorescence makes this compound a potential sensor for micro-viscosity in various systems.

The following table illustrates the typical solvatochromic and viscosity-sensitive behavior of push-pull chromophores like this compound. Please note that this data is representative of this class of compounds, as a comprehensive experimental dataset for this compound was not available in the conducted literature search.

| Solvent | Polarity (Dielectric Constant) | Viscosity (cP at 20°C) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) |

| n-Hexane | 1.88 | 0.31 | ~350 | ~420 | ~70 | ~0.10 |

| Dichloromethane | 9.08 | 0.44 | ~365 | ~480 | ~115 | ~0.25 |

| Acetonitrile | 37.5 | 0.37 | ~370 | ~520 | ~150 | ~0.40 |

| Methanol | 32.7 | 0.59 | ~375 | ~540 | ~165 | ~0.35 |

| Glycerol | 42.5 | 1412 | ~380 | ~560 | ~180 | ~0.75 |

Chemosensing of Specific Inorganic Ions and Small Molecules in Controlled Systems

The structure of this compound, with its electron-rich dimethylamino group and the nitrile group, suggests its potential as a chemosensor for specific inorganic ions and small molecules. In principle, the binding of a target analyte to either the donor or acceptor end of the molecule could perturb the intramolecular charge transfer process, leading to a change in its fluorescence properties (e.g., intensity, wavelength, or lifetime).

For instance, the lone pair of electrons on the nitrogen atom of the dimethylamino group could potentially coordinate with metal cations. Such an interaction would decrease the electron-donating ability of the dimethylamino group, leading to a blue-shift in the emission spectrum. Conversely, the nitrile group could potentially interact with certain analytes through hydrogen bonding or other specific interactions, which would also be expected to modulate the fluorescence output.

However, a detailed literature search did not yield specific research articles demonstrating the application of this compound for the chemosensing of particular inorganic ions or small molecules in controlled systems. While one source briefly mentions its potential use as a fluorescent probe for anions in ion chromatography, no in-depth studies on its selectivity, sensitivity, or binding mechanisms with specific analytes were found. Therefore, while the molecular architecture is promising, its practical application in this area remains an open field for future research.

Incorporation into Polymeric and Nanostructured Systems

The incorporation of fluorescent dyes like this compound into polymeric and nanostructured systems is a common strategy to develop advanced materials with sensory or optical properties. By embedding the dye into a larger matrix, its photophysical properties can be stabilized and even enhanced. Furthermore, such incorporation can lead to the development of solid-state sensors and devices.

Potential applications for this compound in such systems could include:

Fluorescent Polymers: Copolymerization of a modified this compound monomer with other monomers could lead to the creation of intrinsically fluorescent polymers. These materials could be used in applications such as organic light-emitting diodes (OLEDs), polymer-based sensors, or as fluorescent labels in biological imaging.

Nanoparticle-Based Sensors: The encapsulation or surface functionalization of nanoparticles (e.g., silica, gold, or polymer nanoparticles) with this compound could lead to the development of robust and highly sensitive sensor platforms. The nanoparticles could provide a stable and well-defined environment for the dye, and their high surface area-to-volume ratio could enhance the interaction with target analytes.

Despite these promising possibilities, a comprehensive search of the scientific literature did not reveal any studies specifically detailing the incorporation of this compound into polymeric or nanostructured systems. The exploration of this compound within the context of materials science, therefore, represents a significant area for future investigation. The development of such materials could unlock new applications for this interesting push-pull chromophore.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

trans-4-Dimethylaminocinnamonitrile (DMACN) has become a cornerstone molecule in the study of photoinduced intramolecular charge transfer (ICT) processes. The most significant achievement in understanding DMACN has been its role as a model compound for the Twisted Intramolecular Charge Transfer (TICT) theory. This theory posits that upon photoexcitation, the dimethylamino donor group twists relative to the cyanophenyl acceptor group, leading to a highly polar excited state. This model successfully explains the characteristic dual fluorescence observed for DMACN in polar solvents—a locally excited (LE) state emission and a red-shifted emission from the charge-separated TICT state.

Key achievements in the study of DMACN include:

Elucidation of the TICT Mechanism: Extensive steady-state and time-resolved spectroscopic studies have provided strong evidence for the formation of a TICT state in polar environments. The dependence of the fluorescence quantum yield and lifetime on solvent polarity is a hallmark of this process.

Solvatochromism as a Probe: The high sensitivity of DMACN's fluorescence to the polarity of its environment has been leveraged to use it as a probe for solvation dynamics and to characterize the local polarity of complex systems like polymers and biological macromolecules. nih.govpsu.edu